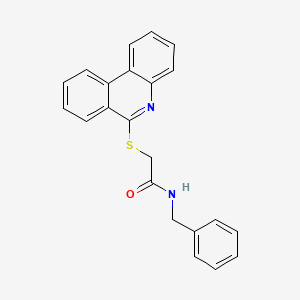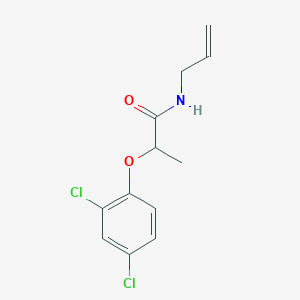
N-benzyl-2-(phenanthridin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(phenanthridin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a phenanthridine moiety, which is a nitrogen-containing heterocyclic compound, and a benzyl group attached to the acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(phenanthridin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of Phenanthridine Moiety: The phenanthridine core can be synthesized through the Pictet-Hubert reaction, which involves the cyclization of 2-aminobiphenyl derivatives in the presence of a dehydrating agent such as phosphorus oxychloride.
Thioether Formation: The phenanthridine derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Acetamide Formation: The final step involves the acylation of the benzylamine with the phenanthridin-6-ylsulfanyl intermediate to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(phenanthridin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for the synthesis of novel materials with unique electronic properties.
Biological Studies: It can serve as a probe to study biological processes involving sulfanyl and acetamide functionalities.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(phenanthridin-6-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenanthridine moiety can intercalate with DNA, potentially affecting gene expression and cellular processes . The sulfanyl group may also play a role in redox reactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-phenylethylamine: Similar structure but lacks the phenanthridine moiety.
Phenanthridine derivatives: Compounds with variations in the substituents on the phenanthridine ring.
Acetamide derivatives: Compounds with different substituents on the acetamide group.
Uniqueness
N-benzyl-2-(phenanthridin-6-ylsulfanyl)acetamide is unique due to the combination of the phenanthridine moiety and the sulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C22H18N2OS |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N-benzyl-2-phenanthridin-6-ylsulfanylacetamide |
InChI |
InChI=1S/C22H18N2OS/c25-21(23-14-16-8-2-1-3-9-16)15-26-22-19-12-5-4-10-17(19)18-11-6-7-13-20(18)24-22/h1-13H,14-15H2,(H,23,25) |
Clave InChI |
PIWIEBUOKQXRIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12484709.png)
![{4-[(3,3-Diphenylpropanoyl)amino]phenyl}acetic acid](/img/structure/B12484714.png)
![4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484720.png)
![[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B12484739.png)
![Methyl 5-{[(4-tert-butylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484745.png)
![1-(1-{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}piperidin-4-yl)-4-phenylpiperazine](/img/structure/B12484761.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12484768.png)
![5-bromo-2-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484772.png)
![Ethyl 3-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484775.png)
![3,5-dimethoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12484777.png)
![1-[4-(5-{[(2-Methoxybenzyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B12484784.png)
![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484790.png)
![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484795.png)
